molecular formula C12H13N3O3 B2615602 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid CAS No. 105234-47-7

3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid

Cat. No. B2615602
CAS RN: 105234-47-7
M. Wt: 247.254
InChI Key: CIDCLWSSRNYIAH-UHFFFAOYSA-N
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Description

3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid, also known as BOBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOBA is a benzotriazinone derivative that has been synthesized using different methods.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of butanoic acid, including those containing benzotriazinyl moieties, exhibit promising antimicrobial properties. For instance, a study by Mickevičienė et al. (2015) synthesized derivatives that showed significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Corrosion Inhibition

Amine and transition metal-based complexes with 4-methyl-γ-oxo-benzene-butanoic acid represent a new class of corrosion inhibitors designed for waterborne coatings, offering an innovative solution for long-term corrosion protection. This is particularly important for industries looking to replace traditional anticorrosive pigments with more environmentally friendly and effective alternatives (Braig, 1998).

Fluorescence Derivatisation

Butanoic acid derivatives have been explored for their potential in fluorescence derivatization of amino acids, enhancing their detection in various assays. A study by Frade et al. (2007) demonstrated the synthesis of strongly fluorescent amino acid derivatives, proving the utility of these compounds in biological assays where enhanced fluorescence is beneficial (Frade et al., 2007).

Optical Gating of Synthetic Ion Channels

In the development of nanofluidic devices, derivatives of butanoic acid, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, have been used as photolabile protecting groups. This enables the optical gating of synthetic ion channels, facilitating the UV-light-triggered permselective transport of ionic species. This application is crucial for integrating nanostructures into multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).

properties

IUPAC Name

3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-7(2)10(12(17)18)15-11(16)8-5-3-4-6-9(8)13-14-15/h3-7,10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDCLWSSRNYIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid

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